molecular formula C11H12F3N B13622307 3-(3,4,5-Trifluorobenzyl)pyrrolidine

3-(3,4,5-Trifluorobenzyl)pyrrolidine

Cat. No.: B13622307
M. Wt: 215.21 g/mol
InChI Key: IJKONAHIKAIYOC-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a benzyl group substituted with three fluorine atoms at the 3, 4, and 5 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorobenzyl)pyrrolidine typically involves the reaction of 3,4,5-trifluorobenzyl bromide with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

3,4,5-Trifluorobenzyl bromide+PyrrolidineThis compound+HBr\text{3,4,5-Trifluorobenzyl bromide} + \text{Pyrrolidine} \rightarrow \text{this compound} + \text{HBr} 3,4,5-Trifluorobenzyl bromide+Pyrrolidine→this compound+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorobenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or amines.

    Substitution: Formation of substituted benzyl pyrrolidines with various functional groups.

Scientific Research Applications

3-(3,4,5-Trifluorobenzyl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorobenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes or bind to receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring and a trifluorobenzyl group, which imparts distinct chemical and biological properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

3-[(3,4,5-trifluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H12F3N/c12-9-4-8(5-10(13)11(9)14)3-7-1-2-15-6-7/h4-5,7,15H,1-3,6H2

InChI Key

IJKONAHIKAIYOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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